3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVMFESFZBIMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680586 | |
| Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-05-7 | |
| Record name | 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview:
This approach involves the initial formation of a heterocyclic core through acetylation of hydrazine derivatives, followed by cyclodehydration and reduction steps. The key steps include:
- Acetylation of 2-hydrazidopyrazine : Using acylating agents such as acetic anhydride or trifluoroacetic anhydride to form N-acyl hydrazine intermediates.
- Cyclodehydration : Facilitated by heat or acid catalysis to form the fused heterocyclic system.
- Reduction of the pyrazine ring : Using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the tetrahydro derivative.
Research Findings:
A detailed synthesis pathway is described in patent WO2013050424A1, where the authors utilized acetylation of 2-hydrazidopyrazine followed by cyclodehydration and reduction to produce the core heterocycle. The process emphasizes the use of commercially available reagents, simple reaction conditions, and high yields suitable for industrial scale-up.
Data Summary:
| Step | Reagents & Conditions | Yield & Purity | Remarks |
|---|---|---|---|
| Acetylation | Acetic or trifluoroacetic anhydride | ~95% yield | Selective acylation of hydrazine |
| Cyclodehydration | Heat, acid catalyst | >90% conversion | Formation of fused heterocycle |
| Reduction | Hydrogen, Pd/C | 99% purity | Produces tetrahydro derivative |
Chiral Synthesis and Functionalization Strategies
Method Overview:
An advanced method involves chiral synthesis to produce enantiomerically pure intermediates, which are then cyclized and functionalized. This approach is detailed in patent WO2013050424A1, where N-protective groups and stereoselective steps are employed to obtain specific stereoisomers, including the isopropyl substitution at the desired position.
Key Features:
- Use of N-sp3 protective groups to control stereochemistry.
- Cyclization via cyclodehydration of intermediate hydrazides.
- Post-cyclization modifications to introduce the isopropyl group, often via alkylation or substitution reactions at specific positions.
Data Summary:
| Step | Reagents & Conditions | Yield & Purity | Remarks |
|---|---|---|---|
| N-protection | Protective groups on hydrazine | High stereoselectivity | Facilitates chiral synthesis |
| Cyclization | Acid catalysis | >90% yield | Stereoselective formation |
| Alkylation | Isopropyl halides or equivalents | Purity >95% | Functionalization at specific sites |
Synthesis of Trifluoromethyl Substituted Derivatives
Method Overview:
The synthesis of trifluoromethyl derivatives, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazol[4,3-a]pyrazine, involves nucleophilic substitution or electrophilic trifluoromethylation at the appropriate heterocyclic scaffold.
Research Findings:
Patent CN102796104A describes a method where 2-chloropyrazine derivatives are reacted with trifluoroacetic anhydride and subsequent reduction to introduce the trifluoromethyl group. The process emphasizes mild reaction conditions, high selectivity, and suitability for industrial production.
Data Summary:
| Step | Reagents & Conditions | Yield & Purity | Remarks |
|---|---|---|---|
| Trifluoromethylation | Trifluoroacetic anhydride, chlorobenzene | >99% purity | Controlled temperature (~0°C) |
| Cyclization | Heating, reflux | High yield | Efficient trifluoromethyl incorporation |
Industrial-Scale Synthesis Considerations
Based on recent patents and research, industrial synthesis emphasizes:
- Use of readily available raw materials such as hydrazine derivatives, pyrazine precursors, and trifluoroacetic anhydride.
- Simplified reaction conditions : Mild temperatures, common solvents like ethanol, dichloromethane, or MTBE.
- High yields and purity : Achieved through optimized reaction parameters and purification steps like filtration, crystallization, and chromatography.
- Environmental and safety considerations : Use of less toxic solvents and catalysts, recycling of solvents, and safer hydrogenation conditions.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Industrial Relevance |
|---|---|---|---|---|
| Cyclization of hydrazine derivatives | Acetylation, cyclodehydration, reduction | Hydrazine, acylating agents, Pd/C | High yield, simple | Widely adopted, scalable |
| Chiral synthesis | N-protection, stereoselective cyclization | Protective groups, chiral auxiliaries | Stereochemical control | Suitable for enantiomer-specific drugs |
| Trifluoromethylation | Chloropyrazine, trifluoroacetic anhydride | Trifluoroacetic anhydride | High selectivity | For trifluoromethyl derivatives |
Chemical Reactions Analysis
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in medicinal chemistry.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Table 1: Substituent Effects on Triazolo[4,3-a]pyrazine Derivatives
*Yield improved via optimized chlorination and reduced byproduct formation .
Reactivity and Functionalization
- Electrophilic Substitution : The 3-isopropyl derivative exhibits moderate reactivity in electrophilic substitutions due to steric hindrance from the branched alkyl group. In contrast, the 3-trifluoromethyl analog shows enhanced electrophilicity at C8, enabling efficient phenethoxy or hydroxyl group introductions .
- Nucleophilic Displacement : The 3,8-dichloro derivative demonstrates superior reactivity in nucleophilic displacement reactions, attributed to the electron-withdrawing effect of chlorine atoms .
- Cyclization Efficiency: Derivatives with electron-deficient groups (e.g., CF₃, NO₂) require harsher cyclization agents (e.g., POCl₃), whereas alkyl-substituted analogs (e.g., isopropyl, methyl) undergo cyclization under milder conditions .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Profiles
*Predicted using fragment-based methods.
Key Research Findings
- Synthetic Scalability : The 3-trifluoromethyl derivative is industrially prioritized due to its role in blockbuster drugs, with scalable yields (~54%) achieved via optimized POCl₃-mediated cyclization .
- Biological Potency: Phenyl- and pyridinyl-substituted triazolo[4,3-a]pyrazines show nanomolar IC₅₀ values against P2X7 receptors, outperforming alkyl-substituted analogs in CNS permeability .
- Thermal Stability : Halogenated derivatives (e.g., 3-bromo analog) exhibit higher thermal stability (decomposition >175°C) compared to alkylated variants .
Biological Activity
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant potential in pharmacological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.23 g/mol
- CAS Number : 952182-05-7
- MDL Number : MFCD09743507
Biological Activity
The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological properties:
1. Antagonistic Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines can act as selective antagonists for neurokinin receptors. Specifically, compounds related to this structure have shown promising results in blocking the NK-3 receptor, which is implicated in various disorders including anxiety and depression .
2. Antimicrobial Properties
Studies have reported antimicrobial activity associated with triazolo derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against a range of bacterial strains .
3. Cytotoxicity
Preliminary investigations into the cytotoxic effects of triazolo[4,3-a]pyrazines suggest that some derivatives exhibit selective toxicity toward cancer cell lines. This property makes them potential candidates for further development as anticancer agents .
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the NK-3 receptor antagonistic effects of triazolo derivatives; found significant inhibition at low concentrations. |
| Study B | Assessed antimicrobial efficacy against E. coli and S. aureus; derivatives showed a minimum inhibitory concentration (MIC) below 100 µg/mL. |
| Study C | Evaluated cytotoxicity on A549 lung cancer cells; reported an IC50 value of approximately 50 µM for certain derivatives. |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific receptors and enzymes in the body:
- Receptor Interaction : The compound may bind to neurokinin receptors and modulate neurotransmitter release.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in microbial metabolism could explain its antimicrobial properties.
Q & A
What synthetic strategies are effective for introducing substituents at positions 3 and 7 of the [1,2,4]triazolo[4,3-a]pyrazine scaffold?
Level: Basic (Synthetic Chemistry)
Methodological Answer:
The core scaffold can be functionalized via cyclization of 2-chloro-3-hydrazinopyrazine derivatives with carbonyl reagents (e.g., acid halides or isothiocyanates). For example:
- Position 3 : Reacting hydrazinopyrazine with trifluoroacetic anhydride yields 3-(trifluoromethyl) derivatives via cyclocondensation .
- Position 7 : Alkylation or benzylation of intermediates (e.g., 7-(4-fluorobenzyl)) enhances antimicrobial activity .
Key Data : - Substituents like trifluoromethyl (CF₃) at position 3 improve metabolic stability .
- 7-Arylalkyl groups (e.g., 4-fluorobenzyl) reduce MIC values against Gram-negative bacteria to 12.5 µg/mL .
How can discrepancies between in vitro antimicrobial activity and in vivo efficacy be resolved for [1,2,4]triazolo[4,3-a]pyrazine derivatives?
Level: Advanced (Translational Research)
Methodological Answer:
Discrepancies often arise from bioavailability or stability limitations. Strategies include:
Metabolic Stability Testing : Use liver microsomes to assess degradation rates. Derivatives with electron-withdrawing groups (e.g., CF₃) show prolonged half-lives .
Impurity Profiling : Quantify decomposition products (e.g., oxidation to triazolopyrazine-diones) via HPLC. Limit total impurities to <0.5% to avoid false activity signals .
Dosage Optimization : Adjust formulations (e.g., hydrochloride salts) to enhance solubility and tissue penetration .
What analytical methods are validated for quantifying [1,2,4]triazolo[4,3-a]pyrazine derivatives in pharmacological studies?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- Potentiometric Titration : For bulk purity assessment, dissolve 0.250 g in acetic acid/anhydride and titrate with 0.1 M perchloric acid. Uncertainty ≤0.22% .
- HPLC-UV : Use C18 columns (ACQUITY UPLC®) with acetonitrile/water gradients (0.1% TFA) to resolve impurities (e.g., hydrazine intermediates) .
- NMR Quantification : Monitor characteristic peaks (e.g., δ 4.80–5.00 ppm for tetrahydro-pyrazine protons) with internal standards like TMS .
How do structural modifications at position 3 influence selectivity for kinase targets like c-Met/VEGFR-2?
Level: Advanced (Medicinal Chemistry)
Methodological Answer:
- Electron-Deficient Groups : CF₃ at position 3 enhances binding to c-Met’s hydrophobic pocket (IC₅₀ = 9 nM vs. huP2X7) .
- Bulkier Substituents : Isopropyl groups improve VEGFR-2 inhibition (IC₅₀ = 42 nM) by filling a subpocket adjacent to the ATP-binding site .
SAR Table :
| Position | Substituent | Target IC₅₀ (nM) |
|---|---|---|
| 3 | CF₃ | c-Met: 9 |
| 3 | Isopropyl | VEGFR-2: 42 |
| 7 | 4-F-Bn | P2X7: 42 |
What experimental designs mitigate nitrosamine impurity formation during synthesis and storage?
Level: Advanced (Pharmaceutical Chemistry)
Methodological Answer:
Nitrosamines (e.g., 7-nitroso derivatives) form via reaction with residual amines under acidic/oxidizing conditions. Mitigation strategies:
Process Control : Limit nitrite sources in reagents; use degassed solvents to prevent NOx formation .
Stability Studies : Store derivatives at ≤-20°C under nitrogen. Monitor nitroso impurities via LC-MS (LOD = 0.1 ppm) .
Alternative Routes : Replace hydrazine intermediates with stable carbamates (e.g., Teoc-protected amines) .
How can brain penetration be optimized for [1,2,4]triazolo[4,3-a]pyrazine-based P2X7 antagonists?
Level: Advanced (Pharmacokinetics/Pharmacodynamics)
Methodological Answer:
- Lipophilicity Adjustment : Target logP 2–3 via substituents (e.g., trifluoromethyl or phenyl groups) to enhance blood-brain barrier permeability .
- In Vivo Testing : Use radioligand autoradiography in rats to measure receptor occupancy. Compound 25 achieved 80% occupancy at 10 mg/kg (oral) .
- Plasma Protein Binding (PPB) : Reduce PPB (<90%) using polar groups (e.g., pyridinyl) to increase free fraction .
What computational tools predict the impact of substituents on [1,2,4]triazolo[4,3-a]pyrazine bioactivity?
Level: Advanced (Computational Chemistry)
Methodological Answer:
- Free Energy Perturbation (FEP) : Models binding affinity changes for substituents (e.g., CF₃ vs. isopropyl) at PDE2/PDE10 targets .
- Docking Studies : Use Glide SP mode with crystal structures (e.g., PDB: 4XDC for c-Met) to prioritize synthetic targets .
- ADMET Prediction : SwissADME predicts CNS activity (BOILED-Egg model) and hERG liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
